molecular formula C16H17NO4S B11503080 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid

3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid

Cat. No.: B11503080
M. Wt: 319.4 g/mol
InChI Key: HDRGUIIOXMIEPF-UHFFFAOYSA-N
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Description

3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C16H17NO4S. It is characterized by the presence of a phenyl group, a phenylsulfonyl group, and an amino acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid typically involves the reaction of 3-phenylbutanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical reactivity and biological activity .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

4-(benzenesulfonamido)-3-phenylbutanoic acid

InChI

InChI=1S/C16H17NO4S/c18-16(19)11-14(13-7-3-1-4-8-13)12-17-22(20,21)15-9-5-2-6-10-15/h1-10,14,17H,11-12H2,(H,18,19)

InChI Key

HDRGUIIOXMIEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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